molecular formula C6H7ClN2O B13093202 3-Chloro-4-ethoxypyridazine

3-Chloro-4-ethoxypyridazine

Cat. No.: B13093202
M. Wt: 158.58 g/mol
InChI Key: PVUPUPYLQOWIDY-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxypyridazine typically involves the reaction of 3-chloropyridazine with ethanol under specific conditions. One common method includes heating 3-chloropyridazine with ethanol in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-ethoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxypyridazine involves its interaction with specific molecular targets. The chloro and ethoxy groups influence its reactivity and binding affinity. The compound can undergo thermal elimination, where the chloro substituent plays a crucial role in the activation and deactivation of the reaction pathway .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-ethoxypyridazine
  • 2-Chloro-4-ethoxypyrimidine
  • 2-Ethoxypyrazine

Uniqueness

3-Chloro-4-ethoxypyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties.

Properties

IUPAC Name

3-chloro-4-ethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUPUPYLQOWIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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